3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
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Overview
Description
“3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” is a compound that belongs to the class of triazolothiadiazines . Triazolothiadiazines are a type of heterocyclic compounds that have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Synthesis Analysis
The synthesis of triazolothiadiazine derivatives often involves aromatic nucleophilic substitution reactions . For example, 4-aryl-2-methylbutan-2-ols substituted with methoxy or methylenedioxy groups undergo the Graf–Ritter reaction with methyl thiocyanate in the presence of a strong acid (H2SO4 or MeSO3H) forming 1-methylsulfanyl-2-benzazepines .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other triazolothiadiazines. Triazolothiadiazines are bicyclic molecules consisting of four carbon atoms, four nitrogen atoms, and one sulfur atom . They can exist in four isomeric structural variants based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .Chemical Reactions Analysis
Triazolothiadiazines can undergo various chemical reactions. For instance, they can be converted into 3-phenyl- or 3-hetaryl-6,7-dihydro-5H- triazolo when heated in o-dichlorobenzene with benzhydrazide or hetarenecarboxylic acid hydrazides .Future Directions
Triazolothiadiazines, including “3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide”, have shown promising pharmacological activities, suggesting their potential for the development of new drugs . Future research could focus on further exploring their therapeutic potential and optimizing their synthesis methods .
Mechanism of Action
Target of Action
The primary targets of 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide are PARP-1 and EGFR . These targets play a crucial role in cell proliferation and survival. PARP-1 is involved in DNA repair, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts their normal function, leading to changes in cellular processes such as DNA repair and cell growth .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage and cell death . On the other hand, the inhibition of EGFR disrupts the cell growth and differentiation pathway, leading to the inhibition of cell proliferation .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . For example, one study found that a similar compound induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . This compound also upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide are largely determined by its interactions with various biomolecules. The compound’s ability to form hydrogen bonds allows it to interact with different target receptors
Cellular Effects
Given its pharmacological activities, it can be inferred that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-8-3-2-4-9(7-8)10(17)13-11-14-15-12-16(11)5-6-18-12/h2-4,7H,5-6H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDUWFGYWXQVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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